molecular formula C9H9ClN2 B12961360 4-(1-Aminoethyl)-3-chlorobenzonitrile

4-(1-Aminoethyl)-3-chlorobenzonitrile

Cat. No.: B12961360
M. Wt: 180.63 g/mol
InChI Key: HZZCAIWCBDRYHA-UHFFFAOYSA-N
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Description

General Significance of Benzonitrile (B105546) Derivatives in Organic Chemistry

Benzonitrile, a simple aromatic compound composed of a benzene (B151609) ring and a nitrile group, serves as a fundamental building block in organic synthesis. The nitrile group is a versatile functional group that can undergo a variety of transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and participation in cycloaddition reactions. cymitquimica.com This reactivity makes benzonitrile and its derivatives valuable intermediates in the synthesis of a wide range of more complex molecules. nih.gov

Substituted benzonitriles, where one or more hydrogen atoms on the benzene ring are replaced by other functional groups, exhibit a diverse range of chemical and physical properties. The nature and position of these substituents can significantly influence the reactivity of both the nitrile group and the aromatic ring. For instance, electron-withdrawing groups can activate the ring towards nucleophilic aromatic substitution, while electron-donating groups can direct electrophilic substitution to specific positions. nih.gov This tunability makes substituted benzonitriles important scaffolds in the development of new materials and biologically active compounds. In fact, several pharmaceuticals containing the benzonitrile moiety have been approved for treating a variety of conditions. nih.govsigmaaldrich.com

Overview of Aminoalkyl-Substituted Aromatic Compounds in Synthetic and Mechanistic Research

Aromatic compounds bearing aminoalkyl side chains are another crucial class of molecules in chemical research. The presence of a basic amino group and a lipophilic aromatic ring imparts these compounds with interesting physicochemical properties that are relevant in various contexts, including medicinal chemistry and materials science. The aminoalkyl group can participate in a wide array of chemical reactions, serving as a nucleophile, a base, or a precursor to other functional groups.

In synthetic research, the development of efficient and stereoselective methods for the synthesis of chiral aminoalkyl-substituted aromatic compounds is a significant area of focus. nih.govresearchgate.net This is driven by the fact that the stereochemistry of the aminoalkyl side chain can have a profound impact on the biological activity of a molecule. Asymmetric synthesis, employing chiral catalysts or auxiliaries, is often utilized to produce enantiomerically pure compounds. nih.gov Mechanistic studies of reactions involving these compounds are also vital for understanding reaction pathways and for the rational design of new synthetic methodologies. nih.gov

Structural Context of 4-(1-Aminoethyl)-3-chlorobenzonitrile within Functionalized Aromatic Systems

This compound is a molecule that combines the key features of the two classes described above. It possesses a benzonitrile core, substituted with both a chloro group and a 1-aminoethyl side chain. The chlorine atom, an electron-withdrawing group, is positioned ortho to the aminoethyl group and meta to the nitrile group. This specific substitution pattern influences the electronic properties of the aromatic ring and the reactivity of the functional groups. The 1-aminoethyl side chain introduces a chiral center at the carbon atom adjacent to the aromatic ring, meaning the compound can exist as a pair of enantiomers, (R)- and (S)-4-(1-aminoethyl)-3-chlorobenzonitrile. The presence of the amino group also provides a site for potential biological interactions and further chemical modifications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

4-(1-aminoethyl)-3-chlorobenzonitrile

InChI

InChI=1S/C9H9ClN2/c1-6(12)8-3-2-7(5-11)4-9(8)10/h2-4,6H,12H2,1H3

InChI Key

HZZCAIWCBDRYHA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)C#N)Cl)N

Origin of Product

United States

Mechanistic Investigations of Reactions Involving the 4 1 Aminoethyl 3 Chlorobenzonitrile Scaffold

Reaction Mechanisms of the Benzonitrile (B105546) Group in 4-(1-Aminoethyl)-3-chlorobenzonitrile

The benzonitrile group is a versatile functional group capable of undergoing a range of transformations. researchgate.net Its reactivity is characterized by the electrophilic carbon atom of the nitrile, which is susceptible to attack by nucleophiles, and the pi system of the carbon-nitrogen triple bond, which can participate in cycloaddition reactions.

Nucleophilic Addition Pathways

Nucleophilic addition to the nitrile group is a fundamental reaction class for this scaffold. numberanalytics.com The general mechanism involves the attack of a nucleophile on the electrophilic carbon of the C≡N triple bond, leading to the formation of an intermediate imine anion. youtube.comlibretexts.org This intermediate can then be protonated or further react depending on the reaction conditions and the nature of the nucleophile.

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are potent nucleophiles that readily add to nitriles. libretexts.orglibretexts.org The carbon-metal bond in these reagents is highly polarized, rendering the carbon atom strongly nucleophilic. libretexts.orgmsu.edu The reaction with this compound would proceed via the nucleophilic attack of the carbanion from the organometallic reagent on the nitrile carbon. This breaks the pi bond, and subsequent hydrolysis of the resulting imine intermediate yields a ketone. msu.edu

General Mechanism of Grignard Reagent Addition to a Nitrile:

Nucleophilic Attack: The carbanionic R-group from the Grignard reagent attacks the electrophilic carbon of the nitrile. The pi electrons of the C≡N bond move to the nitrogen atom, forming a magnesium salt of an imine anion. masterorganicchemistry.comyoutube.com

Hydrolysis: Acidic workup protonates the imine anion, which then hydrolyzes to form a ketone.

It is important to consider the presence of the primary amine in the this compound structure. Grignard reagents are also strong bases and would deprotonate the amine. libretexts.orgwikipedia.org Therefore, an excess of the Grignard reagent would be required, or the amine group would need to be protected prior to the reaction.

Reagent TypeNucleophileIntermediate ProductFinal Product (after hydrolysis)
Grignard Reagent (RMgX)R⁻Imine-magnesium saltKetone
Organolithium Reagent (RLi)R⁻Imine-lithium saltKetone
Hydride (e.g., from LiAlH₄)H⁻Imine-aluminum complexPrimary Amine

Hydrolysis and Reduction Mechanisms

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. The mechanism involves the addition of water to the nitrile carbon. Ruthenium catalysts have been shown to facilitate the hydrolysis of 3-chlorobenzonitrile (B1581422) to 3-chlorobenzamide. wikipedia.org This suggests a similar transformation is possible for the this compound scaffold.

Reduction: The reduction of nitriles is a common method for synthesizing primary amines. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing nitriles to primary amines. numberanalytics.comnumberanalytics.commasterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic nitrile carbon. numberanalytics.comdoubtnut.com This is followed by a second hydride transfer to the resulting imine intermediate, ultimately yielding the primary amine after an aqueous workup. doubtnut.com While LiAlH₄ is effective, milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce nitriles unless a catalyst, such as cobalt chloride, is used. reddit.com

Mechanism of LiAlH₄ Reduction of a Nitrile:

First Hydride Addition: A hydride ion from the AlH₄⁻ complex attacks the nitrile carbon, forming an imine-aluminum complex. doubtnut.com

Second Hydride Addition: A second hydride ion adds to the imine carbon, leading to a diamidoaluminum complex.

Workup: Addition of water protonates the nitrogen atoms to yield the primary amine.

ReagentConditionsProductMechanistic Feature
H₃O⁺ / HeatAcidic HydrolysisCarboxylic AcidProtonation of nitrile nitrogen followed by nucleophilic attack of water.
OH⁻ / H₂O / HeatBasic HydrolysisCarboxylateNucleophilic attack of hydroxide (B78521) on nitrile carbon.
1. LiAlH₄ / Ether or THF 2. H₂OReductionPrimary AmineSequential nucleophilic addition of two hydride ions. numberanalytics.comnumberanalytics.com
H₂ / Catalyst (e.g., Pd/C)Catalytic HydrogenationPrimary AmineAdsorption onto catalyst surface and sequential addition of hydrogen atoms.

Nitrile Cycloaddition Reactions

The nitrile group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocycles. wikipedia.orgorganic-chemistry.org A prominent example is the Huisgen [3+2] cycloaddition, which involves the reaction of a 1,3-dipole, such as an organic azide (B81097), with a dipolarophile like a nitrile. researchgate.netorganic-chemistry.org This reaction, particularly when catalyzed by copper or ruthenium, provides a highly efficient route to tetrazole derivatives. nih.govwikipedia.org

The mechanism of the uncatalyzed reaction is generally considered a concerted pericyclic process where the 4 π-electrons of the 1,3-dipole and the 2 π-electrons of the nitrile react to form the new ring system in a single step. organic-chemistry.org The regioselectivity of the addition can be influenced by electronic and steric factors. youtube.com For the this compound scaffold, reaction with an azide (R-N₃) would lead to the formation of a substituted tetrazole ring. Other 1,3-dipoles like nitrile oxides can also react with nitriles to form different five-membered heterocycles, such as isoxazoles. youtube.com

1,3-DipoleDipolarophileHeterocyclic ProductReaction Type
Organic Azide (R-N₃)Nitrile (C≡N)TetrazoleHuisgen 1,3-Dipolar Cycloaddition organic-chemistry.org
Nitrile Oxide (R-CNO)Nitrile (C≡N)1,2,4-Oxadiazole1,3-Dipolar Cycloaddition youtube.com
Nitrile Imine (R-CNN-R')Nitrile (C≡N)1,2,4-Triazole1,3-Dipolar Cycloaddition youtube.com

Reactivity and Transformation Mechanisms of the Aryl Chloride Substituent

The aryl chloride portion of the molecule is generally unreactive towards nucleophilic substitution under standard conditions. However, its reactivity can be significantly enhanced by the electronic influence of other substituents on the aromatic ring or by changing the reaction mechanism from a nucleophilic to a radical pathway.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl halides. wikipedia.org Unlike Sₙ1 and Sₙ2 reactions, the SₙAr mechanism typically proceeds via a two-step addition-elimination pathway. libretexts.org This pathway is highly favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group (the halide). libretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orglibretexts.org

In this compound, the nitrile group (-CN) is a powerful electron-withdrawing group. However, it is situated meta to the chlorine atom. The aminoethyl group is an electron-donating group. The position of the nitrile group is not ideal for activating the chlorine towards a classical SₙAr reaction, which requires ortho or para placement for resonance stabilization of the Meisenheimer complex. libretexts.org While substitution is less favorable than in para- or ortho-substituted systems, it can still occur under forcing conditions (high temperature, strong nucleophile). The regioselectivity of SₙAr reactions is highly dependent on the electronic nature of the substituents. researchgate.net For instance, on a pyrazine (B50134) ring, electron-withdrawing groups direct nucleophilic attack to the para position, while electron-donating groups direct to the ortho position. researchgate.net

SₙAr Mechanism:

Addition: The nucleophile attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). libretexts.org The aromaticity of the ring is temporarily broken.

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

NucleophileSolventActivating GroupProduct of Substitution
Amine (e.g., Piperazine)DMSO, NMP-CN (meta)4-(1-Aminoethyl)-3-(piperazin-1-yl)benzonitrile
Alkoxide (e.g., NaOMe)Methanol (B129727)-CN (meta)4-(1-Aminoethyl)-3-methoxybenzonitrile
Thiolate (e.g., NaSMe)DMF-CN (meta)4-(1-Aminoethyl)-3-(methylthio)benzonitrile

Radical Processes and Reductive Dehalogenation

An alternative pathway for the transformation of the aryl chloride is through radical-mediated processes. Reductive dehalogenation is the replacement of a halogen atom with a hydrogen atom and can be achieved under various conditions.

One method involves the use of alkali metals, such as sodium, or sodium naphthalenide. acs.orgacs.org The mechanism proceeds through the formation of a radical anion. The aryl halide accepts an electron from the metal to form this radical anion, which then fragments, losing a chloride ion to generate an aryl radical. This aryl radical can then abstract a hydrogen atom from the solvent or be further reduced to an aryl anion, which is then protonated. acs.org

Catalytic hydrogenation is another effective method for the reductive dehalogenation of aryl halides. researchgate.netorganic-chemistry.org Catalysts such as palladium on carbon (Pd/C) are commonly used. organic-chemistry.org This method is often chemoselective, with aryl bromides being reduced more readily than aryl chlorides. organic-chemistry.org The reaction is typically carried out under neutral conditions with hydrogen gas or a hydrogen donor like triethylammonium (B8662869) formate (B1220265). researchgate.net

More recent methods have utilized highly reactive nanometric sodium hydride in the presence of a lanthanide chloride catalyst for the efficient reductive dehalogenation of aryl chlorides. capes.gov.br

MethodReagentsKey Intermediate
Dissolving Metal ReductionNa / NH₃(l) or Sodium NaphthalenideAryl radical anion, Aryl radical acs.orgacs.org
Catalytic HydrogenationH₂, Pd/CSurface-adsorbed species
Hydride ReductionNanometric NaH, Lanthanide ChlorideHydride transfer complex capes.gov.br

Intramolecular Reactivity and Cyclization Pathways Involving the Aminoethyl Side Chain

The aminoethyl side chain provides a nucleophilic center that can participate in intramolecular reactions, leading to the formation of new heterocyclic ring systems. These cyclization reactions are a powerful strategy for building molecular complexity and accessing important structural motifs found in natural products and pharmaceuticals.

The aminoethyl group, being positioned ortho to the chloro-substituent, is well-suited for intramolecular cyclization to form nitrogen-containing heterocycles. A primary pathway for this is the formation of tetrahydroisoquinolines, a core structure in many alkaloids. nih.gov This can be achieved through strategies that first transform the benzonitrile and chloro functionalities into groups that facilitate cyclization. For example, a metal-catalyzed reaction at the chloro position could be followed by a Pictet-Spengler-type reaction. In a typical Pictet-Spengler reaction, a β-arylethylamine condenses with an aldehyde or ketone to form an iminium ion, which then undergoes electrophilic attack on the aromatic ring to cyclize. nih.gov

Alternatively, intramolecular Heck reactions can be employed, where the amino group is part of a larger construct that cyclizes onto the aromatic ring via a palladium-catalyzed pathway. nih.gov Another approach involves the cyclization of halo-phenethylamines, where the nitrogen atom displaces the halogen on the ring to form the new heterocyclic structure. acs.org The specific conditions and reagents used can direct the reaction toward various ring sizes and substitution patterns.

Reaction TypeKey IntermediateResulting HeterocycleTypical Conditions
Pictet-Spengler ReactionIminium IonTetrahydroisoquinolineAldehyde/Ketone, Acid
Intramolecular Heck CyclizationN-alkenyl derivativeBridged Tricyclic SystemPd Catalyst, Base
Intramolecular Nucleophilic SubstitutionAmino-haloarenePyrrolidine/Piperidine Fused RingBase, Heat

The this compound molecule possesses multiple potential coordination sites for metal ions, primarily the lone pair of electrons on the nitrogen of the aminoethyl group and the nitrogen of the nitrile group. nsu.ru This allows it to function as a ligand in coordination chemistry. libretexts.org Depending on the metal center and reaction conditions, it can act as a monodentate ligand, binding through only one of its nitrogen atoms, or as a bidentate chelating ligand, binding through both nitrogen atoms to form a stable ring structure with the metal. nih.gov

Studies on similar aminobenzonitrile ligands have shown they can form a variety of coordination complexes with different dimensionalities, from simple mononuclear (0-D) complexes to extended 1-D or 3-D coordination polymers. researchgate.net Benzonitrile itself is known to form labile coordination complexes with transition metals, such as PdCl₂(PhCN)₂, which are useful as synthetic intermediates because the benzonitrile ligand can be easily displaced by stronger ligands. wikipedia.org The presence of the additional aminoethyl donor group in this compound introduces the possibility of chelation, which typically results in more stable metal complexes compared to monodentate coordination. The specific coordination mode would influence the electronic and steric properties of the resulting metal complex. uni-siegen.de

Potential Donor Atom(s)Ligand TypePotential Metal IonsResulting Complex Type
Amino (N)MonodentatePd(II), Pt(II), Cu(II)Simple Salt Complex
Nitrile (N)MonodentateRu(II), Pd(II)Labile Intermediate Complex
Amino (N) and Nitrile (N)Bidentate (Chelating)Zn(II), Cd(II), Cu(II)Coordination Polymer/Chelate Complex

Thermal and Photochemical Decomposition Pathways of Benzonitrile Derivatives

The stability of benzonitrile derivatives under thermal and photochemical stress is an important consideration. Benzonitrile itself is thermally stable, with decomposition beginning above 550°C. General studies on the thermal decomposition of phthalonitrile (B49051) (PN) foam indicate that breakdown occurs in stages, starting with the cleavage of weaker bonds like C-N and C-O, releasing gases such as NH₃, CO₂, and HCN, followed by backbone decomposition and eventual carbonization into an N-hybrid graphite (B72142) structure at very high temperatures. mdpi.com For a substituted molecule like this compound, thermal decomposition would likely initiate at the aminoethyl side chain, which is less stable than the aromatic ring.

Photochemical decomposition, induced by UV light, offers different degradation pathways. The nitrile group can be involved in various photochemical reactions. For instance, the photolysis of certain phenazone derivatives can lead to complex reaction cascades, including cleavage of N-N bonds and isomerizations. researchgate.net In other systems, photocatalytic oxidation of amines to nitriles has been observed. acs.org For this compound, photochemical energy could potentially lead to cleavage of the C-Cl bond, reactions involving the amino group, or transformation of the nitrile functionality. The specific products would depend on the wavelength of light, the solvent, and the presence of oxygen or other reactive species.

Decomposition TypeTypical ConditionsLikely Initial Site of ReactionPotential Products
ThermalHigh Temperature (>400°C)Aminoethyl side chainNH₃, HCN, aromatic fragments
PhotochemicalUV IrradiationC-Cl bond, Amino groupDe-chlorinated products, oxidized species

Stereochemical Considerations in the Synthesis and Reactions of 4 1 Aminoethyl 3 Chlorobenzonitrile

Enantioselective Synthesis of the 1-Aminoethyl Stereocenter

Enantioselective synthesis provides a direct route to specific enantiomers, thereby avoiding the loss of 50% of the material inherent in classical resolution methods. google.com The primary approaches to establishing the chiral 1-aminoethyl moiety are through asymmetric catalysis or the use of chiral auxiliaries.

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral amines like 4-(1-Aminoethyl)-3-chlorobenzonitrile, a key strategy is the asymmetric reduction of a prochiral ketone precursor, in this case, 4-acetyl-3-chlorobenzonitrile (B1445424).

While specific literature on the asymmetric catalytic reduction for 4-acetyl-3-chlorobenzonitrile is not abundant, the principle is well-established. This transformation can be achieved using chiral catalysts, which can be either metal-based complexes with chiral ligands or purely organic molecules (organocatalysts). For instance, the asymmetric reduction of similar ketones has been successfully performed using recombinant E. coli strains expressing NADPH-dependent aldehyde reductase genes, achieving high optical purity (99% enantiomeric excess) and yields. nih.gov Chiral amines themselves can also serve as organocatalysts, often activating substrates by forming transient chiral iminium ions or enamines. arctomsci.com

Another approach involves the use of chiral bifunctional organocatalysts. For example, cinchona-derived urea (B33335) and thiourea (B124793) catalysts have been employed in the synthesis of chiral 3-substituted isoindolinones, which are structurally related to the target molecule, achieving high yields and enantioselectivities (up to 95% ee). nih.gov These catalysts typically operate through hydrogen bonding and Lewis base interactions to control the stereochemical outcome of the reaction.

Table 1: Examples of Asymmetric Catalysis for Chiral Amine Synthesis

Catalyst TypeExample Catalyst/SystemApplicationTypical SelectivityReference
BiocatalystRecombinant E. coli with reductaseAsymmetric reduction of ketones>99% ee nih.gov
OrganocatalystChiral Phosphoric Acids (e.g., BINOL-derived)Allylation of acylimines90-99% ee sigmaaldrich.com
OrganocatalystCinchona-derived UreaAldol-cyclization for isoindolinonesup to 95% ee nih.gov

Chiral Auxiliary-Based Approaches

Chiral auxiliary-based synthesis involves the temporary attachment of a chiral molecule to a non-chiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

A highly relevant and widely used method for the asymmetric synthesis of amines is the use of tert-butanesulfinamide, also known as Ellman's auxiliary. nih.gov This approach is explicitly mentioned in a patent for the synthesis of N-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives, which are structurally very similar to this compound. google.com The synthesis would likely proceed via the condensation of the chiral tert-butanesulfinamide with the precursor ketone (4-acetyl-3-chlorobenzonitrile) to form a chiral N-sulfinyl ketimine. Subsequent diastereoselective reduction of the C=N bond, for example with a hydride reagent, would yield a sulfinamide intermediate. The stereochemical outcome is controlled by the bulky tert-butyl group of the auxiliary, which directs the approach of the reducing agent. Finally, acidic hydrolysis cleaves the auxiliary to afford the desired chiral primary amine with high enantiomeric purity. nih.gov

Other chiral auxiliaries, such as those based on pseudoephedrine or camphorsultam, are also commonly used to control stereoselectivity in alkylation and aldol (B89426) reactions that can be steps in a more complex synthesis of chiral amines.

Table 2: Common Chiral Auxiliaries for Amine Synthesis

Chiral AuxiliaryPrecursor ReactantKey TransformationRemoval ConditionReference
tert-ButanesulfinamideKetone/AldehydeDiastereoselective reduction of C=NAcidic Hydrolysis nih.gov
PseudoephedrineCarboxylic AcidDiastereoselective α-alkylation of amideAmide Cleavage
CamphorsultamAcyl ChlorideDiastereoselective Michael additionHydrolysis
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamideRacemic α-amino acidsIsomerization via Ni(II) complexAcid Hydrolysis nih.gov

Diastereoselective Control in Multi-Step Synthesis

In syntheses involving the creation of multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. While this compound itself has only one stereocenter, its synthesis may proceed through intermediates that have multiple chiral centers, or it may be incorporated into larger molecules where such control is necessary.

Chiral Resolution Techniques for Enantiomer Separation

Chiral resolution is a process for separating a racemic mixture into its individual enantiomers. google.com Although this method results in a theoretical maximum yield of 50% for the desired enantiomer, it is a common and practical approach, especially when enantioselective syntheses are difficult to develop or scale up.

Classical resolution of amines is most commonly achieved by forming diastereomeric salts with a chiral acid. The differing physical properties of the diastereomeric salts, such as solubility, allow them to be separated by fractional crystallization. nih.govsigmaaldrich.com

For a basic compound like this compound, this method is highly applicable. A patent describing the resolution of a closely related sulfonamide derivative details a process that can be directly adapted. google.com The method involves treating the racemic amine with a chiral O,O'-diacyltartaric acid derivative, such as (+)-O,O'-dibenzoyl-D-tartaric acid (DBTA), in a suitable solvent. The two enantiomers of the amine form two different diastereomeric salts with the chiral acid:

(R)-Amine•(D)-DBTA

(S)-Amine•(D)-DBTA

Due to their different three-dimensional structures, these salts exhibit different solubilities. One salt will preferentially crystallize from the solution, allowing for its separation by filtration. The enantiomerically pure amine is then recovered by treating the isolated salt with a base to neutralize the acid. The patent also notes that the addition of a salt-forming auxiliary compound, such as mandelic acid or camphorsulfonic acid, can improve the optical purity of the resulting product. google.com

Table 3: Common Chiral Resolving Agents for Amines

Resolving AgentClassMechanismReference
Tartaric Acid Derivatives (e.g., DBTA)Chiral AcidDiastereomeric salt formation google.comsigmaaldrich.com
Camphorsulfonic AcidChiral AcidDiastereomeric salt formation google.com
Mandelic AcidChiral AcidDiastereomeric salt formation google.com

Chromatographic Separation Methods

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are powerful tools for the analytical and preparative separation of enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov

Commonly used CSPs for separating chiral amines and related compounds include those based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support (e.g., Chiralcel® and Chiralpak® columns). nih.gov These phases separate enantiomers based on a combination of interactions, including hydrogen bonding, π-π interactions, and steric effects, which arise from the chiral helical structure of the polysaccharide. nih.gov

Another class of widely used CSPs is based on cyclodextrins. These are cyclic oligosaccharides that have a chiral, cone-shaped cavity. Enantioseparation occurs through inclusion complexation, where one enantiomer fits better into the chiral cavity than the other.

The choice of mobile phase is critical for achieving good separation. In normal-phase chromatography, mixtures of hydrocarbons (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are typically used. nih.gov In reversed-phase chromatography, aqueous buffers with organic modifiers like acetonitrile (B52724) or methanol (B129727) are employed. The specific conditions, including the exact CSP, mobile phase composition, flow rate, and temperature, must be optimized for each specific separation. nih.gov

Table 4: Common Chiral Stationary Phases (CSPs) for HPLC

CSP TypeCommon Trade NamesPrinciple of SeparationTypical AnalytesReference
Polysaccharide-basedChiralpak®, Chiralcel®H-bonding, π-π interactions, steric fitBroad range, including amines, benzonitriles nih.gov
Cyclodextrin-basedCyclobond®Inclusion complexation in a chiral cavityAromatic compounds, compounds with ring structures
Macrocyclic GlycopeptideChirobiotic®H-bonding, ionic interactions, inclusionAmino acids, amines
Zwitterionic Ion-ExchangerChiralpak ZWIX™Ion exchange, H-bondingZwitterionic compounds (e.g., amino acids)

Conclusion

Exploration of Derivatization and Further Transformations of 4 1 Aminoethyl 3 Chlorobenzonitrile

Modification of the Aminoethyl Moiety

The primary amine of the aminoethyl group is a key site for nucleophilic reactions, allowing for the introduction of a variety of substituents that can modulate the molecule's physicochemical properties.

The primary amine in 4-(1-aminoethyl)-3-chlorobenzonitrile is readily susceptible to acylation, alkylation, and sulfonamidation, which are fundamental transformations in medicinal and synthetic chemistry.

Acylation: This reaction involves treating the amine with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. This transformation converts the primary amine into a secondary amide.

Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved by reacting the amine with alkyl halides. This process can lead to mono- or di-alkylated products, depending on the reaction conditions and stoichiometry of the reagents. google.com

Sulfonamidation: The formation of a sulfonamide linkage is accomplished by reacting the amine with a sulfonyl chloride. google.com This functional group is a common feature in many pharmaceutical compounds. google.com The reaction is typically performed in the presence of a base to facilitate the process.

The following table summarizes common reagents used for these transformations.

TransformationReagent ClassExample ReagentResulting Functional Group
AcylationAcid ChlorideAcetyl chlorideAmide
Acid AnhydrideAcetic anhydrideAmide
AlkylationAlkyl HalideMethyl iodideSecondary/Tertiary Amine
SulfonamidationSulfonyl ChlorideMethanesulfonyl chlorideSulfonamide

While specific examples involving this compound are not prevalent in the surveyed literature, the amino group has the potential to act as a directing group in certain reactions. In principle, the nitrogen atom could coordinate to a metal catalyst, directing a C-H activation or other functionalization to a specific position on the aromatic ring. Such methodologies are at the forefront of modern synthetic chemistry, offering pathways to novel structures through precise, site-selective reactions.

Chemical Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into several other important chemical moieties, significantly expanding the synthetic utility of the this compound core.

The carbon-nitrogen triple bond of the nitrile can undergo hydrolysis to produce a carboxylic acid, which can then be further derivatized.

Carboxylic Acids: The hydrolysis of nitriles to carboxylic acids is a well-established transformation that can be performed under either acidic or basic conditions, typically with heating. researchgate.net For instance, refluxing with an aqueous acid like hydrochloric acid or a base like barium hydroxide (B78521) can effectively yield the corresponding carboxylic acid. researchgate.net The existence of (R)-4-(1-Aminoethyl)-3-chlorobenzoic acid (CAS 793645-05-3) indicates that this transformation has been performed on the title compound. google.com

Esters: Once the carboxylic acid is formed, it can be converted to an ester through Fischer esterification. justia.com This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. justia.comgoogle.com

Amides: The nitrile group can be partially hydrolyzed to a primary amide under controlled conditions. Alternatively, the fully hydrolyzed carboxylic acid can be coupled with a primary or secondary amine using a coupling agent to form a secondary or tertiary amide, respectively. google.com

TransformationStarting GroupReagentsResulting Functional Group
HydrolysisNitrileH₃O⁺, heat or OH⁻, heatCarboxylic Acid
EsterificationCarboxylic AcidR-OH, H⁺ catalystEster
AmidationCarboxylic AcidR₂NH, coupling agentAmide

The nitrile group serves as a key precursor for the synthesis of nitrogen-rich functional groups like amidines and tetrazoles, which are important in medicinal chemistry.

Amidines: Amidines can be synthesized from nitriles through several methods, most notably the Pinner reaction. patsnap.com This involves treating the nitrile with an alcohol in the presence of anhydrous HCl to form a Pinner salt (an imidate salt), which is then reacted with ammonia (B1221849) or an amine to yield the amidine. google.com Other modern methods for amidine synthesis from nitriles have also been developed. researchgate.netgoogleapis.com

Tetrazoles: The tetrazole ring is often considered a bioisostere of the carboxylic acid group. googleapis.com A common and effective method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source, such as sodium azide. googleapis.com This reaction is often facilitated by a Lewis acid or a Brønsted acid and can be promoted by various catalysts.

TransformationStarting GroupKey ReagentsResulting Functional Group
Amidine SynthesisNitrile1. R-OH, HCl; 2. NH₃ or R₂NHAmidine
Tetrazole SynthesisNitrileNaN₃, Acid Catalyst (e.g., NH₄Cl, ZnCl₂)Tetrazole

Introduction of Heterocyclic Scaffolds Utilizing this compound as a Precursor

The dual functionality of this compound makes it an attractive building block for the synthesis of more complex heterocyclic structures. The amine can act as a nucleophile to form one part of a new ring, while the nitrile can either be incorporated into a ring system or be transformed into another group that participates in cyclization.

For instance, derivatives of the related 3-chloro-4-methylbenzonitrile (B1583252) have been used to construct fused heterocyclic systems like pyrrolo[1,2-c]imidazoles. google.com In a similar vein, the aminoethyl group of this compound could react with a suitable dielectrophile to form a new heterocyclic ring. For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a dihydropyrimidine (B8664642) ring. The nitrile group could also participate in multicomponent reactions, which are powerful tools for rapidly building molecular complexity and accessing diverse heterocyclic libraries. The reaction of the amine with a pyrimidine (B1678525) containing a suitable leaving group can be used to synthesize substituted pyrimidine derivatives, a common scaffold in medicinal chemistry. google.com

Synthesis of Imidazoline (B1206853) and Imidazolone (B8795221) Derivatives

The 1-aminoethyl moiety of this compound is structurally analogous to a 1,2-diamine, a key precursor for the synthesis of five-membered nitrogen-containing heterocycles like imidazolines and imidazolones.

Imidazoline Synthesis: Imidazolines are commonly synthesized through the condensation of a 1,2-diamine with a carboxylic acid or its derivatives, such as nitriles or aldehydes, often under heating. researchgate.netgoogle.com For this compound, a plausible route involves its reaction with an aldehyde. In this proposed pathway, the primary amine attacks the carbonyl carbon of the aldehyde, forming a Schiff base intermediate which then undergoes an intramolecular cyclization via attack by the secondary amine (formed in situ or conceptually present), followed by dehydration to yield the imidazoline ring.

Imidazolone (or Imidazolidinone) Synthesis: The synthesis of imidazolones, which contain a carbonyl group within the five-membered ring, can be achieved through several established methods. nih.govrsc.org One potential method involves the reaction of the 1,2-diamine functionality with phosgene (B1210022) or its equivalents, leading to the formation of a cyclic urea (B33335) structure. Alternatively, α-amino amides can condense with orthoesters to form imidazolones. nih.gov Starting from this compound, a hypothetical two-step process could be envisioned: first, acylation of the primary amine to form an amide, followed by an intramolecular cyclization reaction to close the ring and form the imidazolone derivative.

The table below outlines potential reactants for these transformations.

Starting MaterialReagentPotential Product Class
This compoundAldehyde (R-CHO)Imidazoline
This compoundCarboxylic Acid (R-COOH)Imidazoline
This compoundPhosgene (COCl₂)Imidazolone
This compoundAcyl Chloride (R-COCl) then CyclizationImidazolone

Construction of Oxadiazine and Triazine Systems

The nitrile and amino functionalities of the title compound are key starting points for the synthesis of six-membered heterocycles like oxadiazines and triazines.

Oxadiazine Formation: The synthesis of oxadiazine rings is varied, but a direct, single-step conversion from an aminoethyl-benzonitrile precursor is not commonly reported. Formation of such systems would likely require multi-step synthetic sequences, for instance, by first converting the nitrile group into an amidoxime, which could then react with a suitable two-carbon electrophile to form the heterocyclic ring.

Triazine Synthesis: The construction of 1,3,5-triazine (B166579) rings from this compound can be proposed via two primary pathways:

Nucleophilic Substitution on Cyanuric Chloride: The most practical and widely used method for creating substituted triazines involves the sequential, temperature-controlled nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.govresearchgate.net The primary amino group of this compound can act as a nucleophile, displacing one of the chlorine atoms on the cyanuric chloride core. This reaction would yield a dichlorotriazine derivative, which can be further functionalized by reaction with other nucleophiles.

Cyclotrimerization of the Nitrile Group: Aromatic nitriles can undergo acid- or metal-catalyzed cyclotrimerization to form 2,4,6-trisubstituted-1,3,5-triazines. organic-chemistry.org In principle, the benzonitrile (B105546) moiety of the title compound could undergo this transformation to produce a triazine where three units of the molecule are linked, resulting in a large, C₃-symmetric molecule. However, this reaction often requires harsh conditions, and the presence of the basic amino group could interfere with the required acidic catalysis.

The following table summarizes these potential synthetic routes.

Functional GroupReagentPotential Product ClassGeneral Method
Amino GroupCyanuric ChlorideSubstituted 1,3,5-TriazineNucleophilic Substitution nih.gov
Nitrile GroupAcid Catalyst (e.g., HCl)Symmetrical 1,3,5-TriazineCyclotrimerization organic-chemistry.org

Pyrazole (B372694) and Related Heterocycle Formation

Standard synthetic routes to pyrazoles typically involve the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. organic-chemistry.orgnih.gov Other modern methods include cycloaddition reactions. organic-chemistry.org

A direct conversion of this compound into a pyrazole ring system is not straightforward based on these common methodologies. The molecule does not possess the required 1,3-dicarbonyl or equivalent functionality needed to react with a hydrazine to form the pyrazole core.

Therefore, the formation of a pyrazole derivative from this starting material would necessitate a more complex, multi-step synthetic sequence. For example, the aromatic ring could potentially be manipulated to introduce functional groups that could then be elaborated into a 1,3-dielectrophilic species, which could subsequently be cyclized with hydrazine. Such a sequence, however, falls outside the scope of a direct derivatization. Research into the synthesis of pyrazolo[4,3-c]pyrazoles has involved the alkylation of existing pyrazole rings with side chains containing amino groups, but this does not represent a de novo formation of the pyrazole ring from a non-pyrazole precursor like the title compound. bioorganica.com.ua

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzonitrile Ring

The reactivity of the aromatic ring in this compound towards substitution reactions is governed by the electronic nature and directing effects of its three substituents: the 1-aminoethyl group, the chlorine atom, and the nitrile group.

Electrophilic Aromatic Substitution (EAS): Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of the reaction are dictated by the combined influence of the existing substituents.

The directing effects are summarized below:

Substituent Inductive Effect Resonance Effect Overall Effect Directing Preference
-CH(CH₃)NH₂ Weakly withdrawing Strongly donating Activating Ortho, Para
-Cl Withdrawing Weakly donating Deactivating Ortho, Para

| -CN | Strongly withdrawing | Strongly withdrawing | Deactivating | Meta |

The dominant activating group is the 1-aminoethyl substituent, which strongly directs incoming electrophiles to the positions ortho and para to it. The chlorine atom is a deactivator but also an ortho, para-director. The nitrile group is a strong deactivator and a meta-director.

Considering the positions on the ring:

Position 2: Ortho to the aminoethyl group and ortho to the chlorine. This position is sterically hindered and electronically activated.

Position 5: Para to the chlorine and meta to both the aminoethyl and nitrile groups. This position is moderately deactivated.

Position 6: Ortho to the aminoethyl group and meta to the chlorine. This position is strongly activated by the aminoethyl group.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group (in this case, the chlorine atom) by a nucleophile. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). youtube.comlibretexts.org

In this compound, the powerful electron-withdrawing nitrile group (-CN) is located meta to the chlorine leaving group. This positioning is unfavorable for SNAr because the nitrile group cannot delocalize the negative charge of the Meisenheimer complex through resonance from the site of nucleophilic attack. wikipedia.orgyoutube.com Consequently, the chlorine atom is not significantly activated towards nucleophilic displacement. While the reaction is not impossible, it would likely require harsh conditions, such as high temperatures and very strong nucleophiles, to proceed at an appreciable rate.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 4 1 Aminoethyl 3 Chlorobenzonitrile and Its Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton and Carbon-13 NMR for Connectivity and Functional Group Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional experiments that reveal the primary structure of a compound.

Analysis of the Intermediate: 4-Amino-3-chlorobenzonitrile (B1332060)

The precursor, 4-amino-3-chlorobenzonitrile, provides a foundational spectral framework. In its ¹H NMR spectrum, the aromatic region displays three distinct signals corresponding to the protons on the benzene (B151609) ring. A patent describing its synthesis reports a doublet at δ 7.54 ppm, a doublet of doublets at δ 7.35 ppm, and another doublet at δ 6.77 ppm. The broad singlet observed at approximately δ 4.63 ppm is characteristic of the two protons of the primary amine (-NH₂) group.

The ¹³C NMR spectrum would be expected to show distinct signals for each carbon atom. The carbon of the nitrile group (C≡N) typically appears in the range of 115-125 ppm. wisc.edu The aromatic carbons would resonate between 110 and 150 ppm, with their specific shifts influenced by the electron-donating amino group and the electron-withdrawing chloro and nitrile substituents.

Predicted Analysis for 4-(1-Aminoethyl)-3-chlorobenzonitrile

For the final product, this compound, the NMR spectra would exhibit key changes reflecting the introduction of the 1-aminoethyl group.

¹H NMR: The broad singlet for the -NH₂ group of the intermediate would be replaced by signals corresponding to the new side chain. This would include a quartet for the methine proton (-CH) coupled to the adjacent methyl protons, and a doublet for the three protons of the methyl group (-CH₃). The protons of the amine group on the ethyl side chain would likely appear as a broad singlet. The aromatic protons would experience slight shifts due to the new alkyl substituent.

¹³C NMR: The spectrum would show two new signals in the aliphatic region, corresponding to the methine and methyl carbons of the aminoethyl group.

The following table summarizes the experimental NMR data for the intermediate and the predicted data for the target compound.

CompoundTechniqueChemical Shift (δ) ppmMultiplicityAssignment
4-Amino-3-chlorobenzonitrile ¹H NMR (300 MHz, CDCl₃) 7.54d (J=1.7 Hz)Aromatic C-H
7.35dd (J=1.8, 8.4 Hz)Aromatic C-H
6.77d (J=8.5 Hz)Aromatic C-H
4.63br s-NH₂
This compound ¹H NMR (Predicted) ~7.6-7.8mAromatic C-H
~4.2-4.5q-CH(NH₂)CH₃
~1.8-2.2br s-NH₂
~1.4-1.6d-CH(NH₂)CH₃
¹³C NMR (Predicted) ~140-150sAromatic C-NH₂
~130-135sAromatic C-Cl
~115-135dAromatic C-H
~115-120s-C≡N
~110-115sAromatic C-CN
~50-55d-CH(NH₂)CH₃
~20-25q-CH(NH₂)CH₃

This table presents experimental data for an intermediate and predicted data for the target compound based on structural analogy.

Two-Dimensional NMR Experiments for Complex Structure Assignment

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning signals and confirming the connectivity of atoms, which is especially useful for complex structures. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. For this compound, a cross-peak between the methine proton quartet and the methyl proton doublet would definitively confirm the presence of the ethyl fragment. youtube.com It would also help to confirm the coupling between adjacent protons on the aromatic ring.

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): This ¹H-¹³C correlation experiment maps protons to the carbons they are directly attached to. youtube.com It would be essential for assigning each aromatic proton to its corresponding carbon. Furthermore, it would correlate the methine ¹H signal to the methine ¹³C signal and the methyl ¹H signals to the methyl ¹³C signal, confirming the carbon backbone of the side chain. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) ¹H-¹³C correlations. It is invaluable for piecing together the molecular skeleton. For instance, HMBC could show a correlation from the methine proton of the aminoethyl group to the aromatic carbon at position 4, confirming the attachment point of the side chain to the benzene ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound and its intermediates.

Elucidation of Fragmentation Patterns for Structural Information

In addition to providing the molecular weight, mass spectrometry bombards the molecule with energy, causing it to break apart into smaller, charged fragments. The resulting fragmentation pattern is a molecular fingerprint that provides significant structural information. libretexts.org

Analysis of the Intermediate: 4-Amino-3-chlorobenzonitrile

The electron ionization mass spectrum of 4-amino-3-chlorobenzonitrile shows a prominent molecular ion peak (M⁺) at an m/z of 152, corresponding to its molecular weight. nist.gov The presence of a chlorine atom is confirmed by the characteristic M+2 peak at m/z 154, with an intensity approximately one-third that of the molecular ion peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl. miamioh.edu

Predicted Analysis for this compound

For this compound (Molecular Weight: 180.63 g/mol ), the HRMS would confirm the elemental formula C₉H₉ClN₂. The fragmentation pattern would be expected to be dominated by the loss of small, stable fragments from the aminoethyl side chain.

Alpha-Cleavage: A primary fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. libretexts.org This would result in the loss of a methyl radical (•CH₃, mass 15) from the molecular ion, leading to a prominent fragment ion at m/z 165. This is often the most stable and thus the most abundant fragment (the base peak).

The molecular ion peak would be observed at m/z 180, with a corresponding M+2 peak at m/z 182.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for functional group identification.

For this compound and its precursor, 4-amino-3-chlorobenzonitrile, the key vibrational modes are:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Notes
Amine (-NH₂) N-H Stretch3300-3500For primary amines, typically appears as two bands. The spectrum for 4-amino-3-chlorobenzonitrile is available on the NIST WebBook. nist.gov
Nitrile (-C≡N) C≡N Stretch2220-2260A sharp, intense absorption. This is a key diagnostic peak for both the intermediate and final product.
Aromatic Ring C=C Stretch1450-1600Multiple bands are expected.
C-H Stretch3000-3100Absorption just above 3000 cm⁻¹.
C-H Bend (Out-of-plane)690-900The pattern can indicate the substitution pattern on the ring.
Alkyl Group (C-H) C-H Stretch2850-2960Present only in the final product, this compound.
Chloro Group (C-Cl) C-Cl Stretch600-800In the fingerprint region.

The transition from the intermediate to the final product would be clearly marked by the appearance of C-H stretching vibrations just below 3000 cm⁻¹ from the new aminoethyl group.

X-ray Diffraction Analysis for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide unambiguous proof of its structure.

The analysis would yield precise bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the molecule's conformation and how it packs into a crystal lattice, including any intermolecular interactions like hydrogen bonding involving the amine groups. For a chiral molecule like this compound, X-ray analysis of a crystal formed from a single enantiomer can also determine its absolute stereochemistry. acs.org Currently, there is no publicly available crystal structure data for this specific compound.

Chiroptical Spectroscopy and Chiral Chromatography for Enantiomeric Purity Assessment

The presence of a stereocenter at the α-carbon of the ethylamino group in this compound necessitates the use of specialized analytical techniques to differentiate and quantify its enantiomers. The assessment of enantiomeric purity is critical in pharmaceutical development, as enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. This section details the application of chiroptical spectroscopy and chiral chromatography for the structural elucidation and enantiomeric purity assessment of this compound.

Chiroptical Spectroscopy

Chiroptical spectroscopic techniques, such as electronic circular dichroism (ECD), are powerful non-destructive methods for investigating the stereochemistry of chiral molecules. nih.gov These techniques are based on the differential interaction of chiral molecules with left and right circularly polarized light. acs.org

For this compound, ECD spectroscopy can be employed to:

Confirm the presence of chirality and establish the absolute configuration of the enantiomers by comparing experimental spectra with theoretical calculations.

Provide information about the conformation of the chiral center and its interaction with the chromophoric benzonitrile (B105546) moiety.

The ECD spectrum of a pure enantiomer of this compound would exhibit characteristic positive or negative Cotton effects at specific wavelengths corresponding to the electronic transitions of the molecule. A racemic mixture, containing equal amounts of both enantiomers, would be ECD-silent. libretexts.org The intensity of the ECD signal is directly proportional to the enantiomeric excess (e.e.), making it a valuable tool for assessing enantiomeric purity. While specific ECD data for this compound is not widely published, the principles are well-established for similar chiral aromatic amines. nih.govacs.org

Chiral Chromatography

Chiral chromatography is the cornerstone for the separation and quantification of enantiomers. bgb-analytik.com High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective method for this purpose. nih.gov The selection of an appropriate CSP and mobile phase is crucial for achieving successful enantioseparation. bgb-analytik.com

For a primary amine like this compound, polysaccharide-based CSPs are a primary choice due to their broad applicability and proven success in resolving a wide range of chiral compounds, including primary amines. nih.govyakhak.org These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or bonded to a silica (B1680970) support, provide a chiral environment that leads to the formation of transient diastereomeric complexes with the enantiomers, resulting in different retention times. bgb-analytik.comnih.gov

A systematic screening of various polysaccharide-based columns is a common strategy to identify the optimal conditions for separation. shimadzu.com Columns such as Chiralpak® IA, IB, IC, and Chiralcel® OD, among others, have shown high success rates for the separation of primary amines. nih.govyakhak.org The separation can be performed in different modes, including normal-phase, reversed-phase, or polar organic mode, with the choice of mobile phase significantly influencing the resolution. nih.gov

A hypothetical, yet representative, chiral HPLC method for the enantiomeric purity assessment of this compound is presented in the table below. This data is based on typical results obtained for the separation of similar chiral primary amines on a polysaccharide-based CSP.

Table 1: Representative Chiral HPLC Method for this compound

Parameter Value
Column Chiralpak® IA (or similar polysaccharide-based CSP)
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Conc. 1 mg/mL in mobile phase
Retention Time (R-enantiomer) ~ 8.5 min
Retention Time (S-enantiomer) ~ 10.2 min
Resolution (Rs) > 2.0

| Enantiomeric Excess (% e.e.) | Calculated from the peak areas of the two enantiomers |

The addition of a small amount of a basic modifier, such as diethylamine, to the mobile phase is often necessary when separating primary amines to improve peak shape and reduce tailing by minimizing interactions with residual silanol (B1196071) groups on the silica support. researchgate.net

The enantiomeric purity of a sample can be accurately determined by calculating the enantiomeric excess (% e.e.) from the integrated peak areas of the two enantiomers in the chromatogram using the following formula:

% e.e. = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Where Area₁ and Area₂ are the peak areas of the two enantiomers.

Role of 4 1 Aminoethyl 3 Chlorobenzonitrile As a Synthetic Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Biologically Active Molecules

The primary and most well-documented application of 4-(1-aminoethyl)-3-chlorobenzonitrile lies in its role as a key intermediate in the synthesis of potent and selective enzyme inhibitors, particularly for Rho-associated protein kinase (ROCK). nih.gov The structural features of this molecule are highly amenable to the design of kinase inhibitors, which are a critical class of therapeutic agents. researchgate.netgoogle.comnih.gov

The design of kinase inhibitors often involves the use of pharmacophore models that define the essential spatial arrangement of functional groups required for binding to the kinase's active site. researchgate.net The this compound scaffold provides several key interaction points. The amino group can act as a hydrogen bond donor, the nitrile can serve as a hydrogen bond acceptor, and the substituted phenyl ring can engage in various hydrophobic and aromatic interactions within the enzyme's binding pocket.

A significant focus of research has been on the development of ROCK inhibitors for a range of therapeutic applications, including cardiovascular diseases, glaucoma, and cancer. nih.gov The (R)-enantiomer of this compound, in particular, is a recognized building block in this field. arctomsci.com Its fluorinated analog, 4-(1-aminoethyl)-3-fluorobenzonitrile, has been explicitly identified as a potent ROCK inhibitor, highlighting the importance of this structural motif. The chloro- and fluoro-substituents at the 3-position of the benzonitrile (B105546) ring play a crucial role in modulating the electronic properties and binding affinity of the final inhibitor molecule.

The synthesis of these biologically active molecules typically involves the reaction of the primary amine of this compound with various electrophilic partners to construct the final inhibitor scaffold. This can include coupling with heterocyclic systems, such as pyridines, indazoles, and isoquinolines, which are common cores for kinase inhibitors. researchgate.net The nitrile group often remains as a key interacting moiety in the final drug candidate.

Building Block in the Development of Agrochemicals

While direct evidence of this compound's incorporation into commercial agrochemicals is not extensively documented in publicly available literature, its chemical structure suggests a strong potential for its use as a versatile building block in this sector. The synthesis of novel pesticides and herbicides often relies on the derivatization of core structures containing functionalities similar to those present in this molecule.

Substituted benzonitriles are a known class of intermediates in the agrochemical industry. For instance, related compounds like 4-bromo-3-chlorobenzonitrile (B36108) are utilized in the development of synthetic pesticides. The rationale for their use lies in the ability of the substituted phenyl ring to mimic or interact with biological targets in pests and weeds. The nitrile group can also be a key pharmacophoric feature or a precursor to other functional groups.

The presence of the chiral aminoethyl group in this compound offers an additional point of diversity for the synthesis of new agrochemicals. Chirality is an increasingly important aspect of modern pesticide design, as different enantiomers of a molecule can exhibit significantly different biological activities and environmental fates. The ability to introduce a specific stereocenter can lead to more potent and selective agrochemicals with reduced off-target effects.

Therefore, it is plausible that derivatives of this compound could be explored for their potential as insecticides, herbicides, or fungicides. The synthetic routes to such compounds would likely involve the modification of the amino group to introduce various toxophoric or herbicidal moieties, while the chlorinated benzonitrile core would serve as a stable scaffold.

Utility in the Construction of Advanced Materials

The application of this compound extends beyond the life sciences into the realm of materials science. The unique combination of a reactive amine, a polar nitrile group, and a rigid aromatic ring makes it an attractive candidate for incorporation into functional polymers and advanced materials.

Substituted benzonitriles have been investigated for their potential in various material applications. For example, composites of boehmite with ortho- and para-nitrile substituted (1H-indol-2-yl)benzonitrile have been studied for their hydrogen storage capabilities. researchgate.net This suggests that the nitrile functionality can play a role in the adsorption and storage of gases within a material's matrix.

The primary amine of this compound provides a convenient handle for polymerization reactions. It can be used as a monomer or a cross-linking agent in the synthesis of polyamides, polyimides, or other high-performance polymers. The incorporation of the chlorinated benzonitrile unit into a polymer backbone could impart desirable properties such as thermal stability, flame retardancy, and specific dielectric properties.

Furthermore, the potential for this molecule to be used in the synthesis of responsive or "smart" materials is noteworthy. klinger-lab.de The amino and nitrile groups can be chemically modified post-polymerization to introduce a variety of functional groups, leading to materials that can respond to external stimuli such as pH, light, or temperature. This could open up applications in areas like sensors, drug delivery systems, and stimuli-responsive coatings. While specific examples of advanced materials derived from this compound are not yet prevalent, its structural attributes make it a promising building block for future material innovations.

Future Research Directions and Open Questions

Development of Novel and Highly Efficient Synthetic Pathways

While routes to chiral benzylic amines are established, the synthesis of 4-(1-Aminoethyl)-3-chlorobenzonitrile presents specific challenges that invite the development of more advanced and efficient pathways. Current multistep syntheses often suffer from issues related to yield, atom economy, and the use of hazardous reagents. Future research should prioritize the creation of novel synthetic strategies that are both scalable and sustainable.

A primary objective is to move beyond traditional methods that may involve stoichiometric chiral auxiliaries or resolution of racemic mixtures, which are inherently inefficient. nih.govrsc.org The development of direct, catalytic asymmetric methods starting from prochiral precursors, such as 4-acetyl-3-chlorobenzonitrile (B1445424), is a highly desirable goal. Asymmetric hydrogenation and asymmetric transfer hydrogenation of the corresponding ketimine are promising avenues. nih.govacs.org Research into novel transition-metal catalysts, incorporating innovative chiral ligands like P,N,N-ligands or those derived from SPINOL, could provide highly enantioselective routes. organic-chemistry.orgacs.org For instance, ruthenium- and iridium-based catalysts have shown remarkable success in the asymmetric hydrogenation of challenging imine substrates and could be tailored for this specific transformation. nih.govacs.org

Another area for exploration is the direct amination of benzyl (B1604629) alcohols via the "borrowing hydrogen" methodology, which uses ammonia (B1221849) sources and generates water as the only byproduct. acs.org Adapting this method for the synthesis of this compound would represent a significant advancement in green chemistry, though challenges such as preventing overalkylation to secondary amines must be addressed through catalyst design. acs.org

Exploration of Unprecedented Reactivity and Catalytic Applications of the Scaffold

The unique combination of functional groups in this compound suggests that its scaffold could possess novel reactivity and find use in catalysis. The applications of axially chiral benzonitriles are currently underexplored due to synthetic challenges, hinting at a broader untapped potential for chiral benzonitriles in general. researchgate.netdntb.gov.uacolab.ws

Future investigations could explore the use of the this compound scaffold as a chiral ligand in asymmetric catalysis. researchgate.net The nitrogen of the amino group and the nitrile moiety could potentially coordinate to a metal center, creating a novel P,N-like environment if the nitrile were reduced or modified. Research into the synthetic transformation of the nitrile group into other functionalities, such as phosphines, could yield a new class of multifunctional axially chiral ligands. nih.gov

Furthermore, the benzonitrile (B105546) moiety itself is known to participate in various chemical transformations and can influence the electronic properties of a catalytic system. researchgate.net The development of reactions where the chiral amine scaffold directs stereoselectivity or where the entire molecule acts as an organocatalyst is a compelling research direction. For instance, chiral primary amines derived from Cinchona alkaloids are known to catalyze reactions through vinylogous reactivity; exploring similar capabilities for this compound could unlock new synthetic methodologies. nih.gov

Advancement of Stereoselective Synthetic Methodologies

Achieving high enantiopurity is critical for the application of chiral molecules in pharmaceuticals and advanced materials. acs.org For this compound, future research must focus on advancing stereoselective synthetic methods that are robust, scalable, and provide access to either enantiomer with high selectivity.

Biocatalysis stands out as a powerful and sustainable tool for chiral amine synthesis. dovepress.commdpi.comnih.gov The use of engineered amine transaminases (ATAs) to convert a prochiral ketone (4-acetyl-3-chlorobenzonitrile) directly into the corresponding chiral amine is a particularly attractive route. rsc.orgresearchgate.net Future work should involve screening and engineering ATAs to accommodate the substituted benzonitrile substrate, optimizing reaction conditions, and developing methods for enzyme immobilization to enhance stability and reusability for industrial-scale production. dovepress.comnih.govresearchgate.net

Beyond biocatalysis, transition-metal-catalyzed asymmetric hydrogenation remains a cornerstone of chiral amine synthesis. nih.govacs.orgacs.org A significant research opportunity lies in the design of new chiral phosphorus ligands or N-heterocyclic carbene (NHC) ligands specifically tailored for the reduction of the imine derived from 4-acetyl-3-chlorobenzonitrile. nih.govnumberanalytics.com Dynamic kinetic resolution (DKR), which combines in-situ racemization of an unwanted enantiomer with a stereoselective reaction, offers a pathway to theoretically achieve a 100% yield of the desired enantiomer from a racemic starting material. whiterose.ac.ukacs.orgunc.edu Applying DKR strategies, perhaps by coupling an enzymatic resolution with a metal-based racemization catalyst, could provide a highly efficient synthesis of enantiopure this compound. whiterose.ac.uk

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. rsc.orgwhiterose.ac.uk A key future direction is the integration of the synthesis of this compound into continuous flow systems. This would involve developing robust protocols for each reaction step that can be performed in flow reactors, such as packed-bed reactors containing immobilized catalysts. rsc.orgwhiterose.ac.ukacs.org

Chemo-enzymatic cascades in a continuous flow setup are particularly promising. For example, a flow system could be designed where a prochiral ketone is first converted into a chiral amine using an immobilized transaminase, followed by in-line purification to isolate the final product. rsc.orgrsc.orgacs.org Such integrated systems minimize manual handling, reduce waste, and can lead to higher productivity. rsc.org Research should focus on optimizing reactor design, catalyst immobilization techniques, and in-line analytical methods to monitor the reaction in real-time. whiterose.ac.uk

In parallel, the role of automated synthesis platforms is expanding rapidly, accelerating the discovery and optimization of new reactions and molecules. chemspeed.comsynplechem.comresearchgate.netyoutube.com Future efforts could employ automated platforms to rapidly screen a wide array of catalysts, ligands, and reaction conditions for the stereoselective synthesis of this compound. researchgate.net By combining robotic systems for reaction setup and high-throughput analysis, researchers can explore a much larger experimental space, leading to faster identification of optimal synthetic routes. youtube.comnih.gov

Deeper Computational Insights into Mechanism, Selectivity, and Structure-Reactivity Relationships

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting selectivity. utexas.edunih.govrsc.org For this compound, there are significant opportunities to apply computational methods to gain deeper insights that can guide experimental work.

Future computational studies should focus on elucidating the mechanisms of potential synthetic routes, such as transition-metal-catalyzed asymmetric hydrogenation or biocatalytic transamination. acs.orgnih.gov DFT calculations can be used to model the transition states of these reactions, revealing the origins of enantioselectivity. nih.govresearchgate.net For example, studies could pinpoint the specific steric and electronic interactions between the substrate and the chiral catalyst that favor the formation of one enantiomer over the other. nih.gov Such insights are crucial for the rational design of more effective catalysts. nih.gov

Furthermore, computational analysis can shed light on the structure-reactivity relationships of the this compound scaffold itself. DFT studies on the oxidative addition of nickel into the C–CN bond of substituted benzonitriles have shown that substituents have a profound effect on reactivity. acs.orgacs.org Similar studies on the target molecule could predict its behavior in cross-coupling reactions or other transformations. A normal coordinate analysis could also provide unambiguous vibrational assignments, building on work done for other substituted aminobenzonitriles. nih.gov This fundamental understanding can accelerate the discovery of new applications for this versatile building block.

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